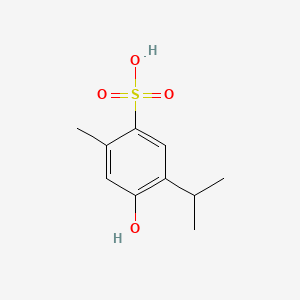
5-Hydroxy-p-cymene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-p-cymene-2-sulphonic acid is a useful research compound. Its molecular formula is C10H14O4S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry
Liquid Chromatography Applications
5-Hydroxy-p-cymene-2-sulphonic acid can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase comprising acetonitrile, water, and phosphoric acid, which can be adjusted to use formic acid for mass spectrometry compatibility. This technique is scalable and suitable for preparative separation, making it valuable for isolating impurities and conducting pharmacokinetic studies .
Pharmaceutical Applications
Anticancer Research
Recent studies indicate that this compound derivatives are being investigated for their potential in anticancer therapies. For instance, organoruthenium complexes containing p-cymene have shown cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapy. The stability and lipophilicity of these complexes contribute to their effectiveness in inhibiting tumor growth .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the inhibition of key cellular processes in cancer cells, including the modulation of P-glycoprotein, a protein associated with multidrug resistance. Studies have demonstrated that certain derivatives can overcome this resistance, enhancing their therapeutic potential .
Antimicrobial Properties
Research has highlighted the antimicrobial properties of this compound and its derivatives. They exhibit significant antibacterial activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus. This makes them candidates for developing new antimicrobial agents .
In Vitro Studies
In vitro studies have shown that complexes involving this compound can inhibit the growth of various pathogens and cancer cells. For example, specific complexes demonstrated strong activity against human herpes simplex virus-2 and chlamydial infections in HeLa cells .
Chemical Properties and Production
This compound is derived from p-cymene, a compound widely used in fragrances and as a precursor in the synthesis of other chemicals. The production methods often involve oxidation processes that convert p-cymene into various derivatives, including this compound. These methods are typically efficient and can be performed under mild conditions, making them suitable for industrial applications .
Case Studies
Propriétés
Numéro CAS |
96-68-4 |
|---|---|
Formule moléculaire |
C10H14O4S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h4-6,11H,1-3H3,(H,12,13,14) |
Clé InChI |
LYWNNXMNOSKLHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Key on ui other cas no. |
96-68-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















